molecular formula C23H24N2O4S B3710766 2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE

2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE

Cat. No.: B3710766
M. Wt: 424.5 g/mol
InChI Key: UQMPEUJJIYEVES-UHFFFAOYSA-N
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Description

This compound features a bifunctional acetamide core with a benzyl-4-methylbenzenesulfonamido group at the 2-position and a 4-methoxyphenyl substituent on the nitrogen atom. Its synthesis likely involves alkylation reactions, as demonstrated in studies of N-substituted 2-phenylacetamides using benzyl chloride under phase-transfer catalysis (PTC) conditions with powdered potassium hydroxide . Structural analogs often differ in substituents on the phenyl rings or the sulfonamido group, leading to variations in physicochemical and pharmacological profiles.

Properties

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-18-8-14-22(15-9-18)30(27,28)25(16-19-6-4-3-5-7-19)17-23(26)24-20-10-12-21(29-2)13-11-20/h3-15H,16-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMPEUJJIYEVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Benzyl4-methylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-methylbenzenesulfonamide, followed by its reaction with benzyl chloride to form N-benzyl-4-methylbenzenesulfonamide. This intermediate is then reacted with 4-methoxyphenylacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(N-Benzyl4-methylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(N-Benzyl4-methylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(N-Benzyl4-methylbenzenesulfonamido)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-Substituted 2-Phenylacetamides with Varying Aromatic Substituents

compares the target compound’s benzylation reactivity to N-phenyl-2-phenylacetamide. The presence of the 4-methylbenzenesulfonamido group in the target compound likely alters steric and electronic effects, reducing reaction rates compared to simpler N-phenyl analogs under PTC conditions .

details flavone-derived acetamides with diverse substituents:

Compound Substituent (R) Melting Point (°C) Yield (%)
VIe (4-Chlorophenyl) 4-Cl 155–157 80
VIf (4-Methoxyphenyl) 4-OCH₃ 187–189 50
VIg (4-Sulfamoylphenyl) 4-SO₂NH₂ 153–155 25
VIh (Naphthalen-2-yl) Naphthyl 195–197 75

Key Observations :

  • The 4-methoxyphenyl group (VIf) exhibits higher melting points than chloro or sulfamoyl analogs, suggesting stronger intermolecular interactions due to methoxy polarity.
  • Lower yields for VIf (50%) compared to VIe (80%) indicate synthetic challenges with electron-donating groups like methoxy under certain conditions .

Benzothiazole-Linked Acetamides

European patents () highlight acetamides with benzothiazole moieties, such as N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide . These compounds differ from the target molecule by replacing the sulfonamido group with a benzothiazole ring, which introduces rigidity and alters electronic properties:

  • Solubility : Methoxy groups improve solubility in both classes, but benzothiazole derivatives may exhibit lower solubility due to aromatic stacking .

Pharmacologically Active Analogs

lists opioid-related acetamides like ocfentanil and isobutyryl fentanyl , which share an acetamide backbone but feature piperidinyl and phenylethyl groups. These compounds highlight structural divergence:

  • Pharmacological Activity: Unlike the target compound, fentanyl analogs target μ-opioid receptors, underscoring how minor structural changes (e.g., piperidinyl vs. sulfonamido groups) drastically alter biological targets .
  • Safety Profiles : The absence of opioid-related substituents in the target compound suggests a safer toxicity profile compared to Schedule I analogs.

Substituent Effects on Physicochemical Properties

describes 2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-[(methoxyimino)methyl]acetamide, which shares a bulky aromatic system but lacks the sulfonamido group. Key differences include:

  • Molar Mass : The target compound (unreported mass) likely has a lower molar mass than ’s analog (451.31 g/mol), impacting bioavailability.
  • Stability : Bromine and benzoyl groups in may reduce metabolic stability compared to the target’s methyl and methoxy groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 2
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2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE

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